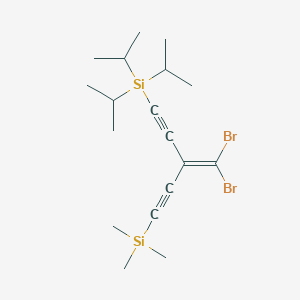

(3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane

Übersicht

Beschreibung

(3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane is a complex organosilicon compound characterized by its unique structure, which includes both silyl and dibromomethylene groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of the penta-1,4-diyn-1-yl backbone, which can be derived from commercially available alkynes.

Introduction of Silyl Groups: Triisopropylsilyl and trimethylsilyl groups are introduced through silylation reactions using reagents such as triisopropylsilyl chloride and trimethylsilyl chloride in the presence of a base like triethylamine.

Dibromomethylene Addition: The dibromomethylene group is introduced via a halogenation reaction, typically using bromine or a brominating agent under controlled conditions to ensure selective addition.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for scale. This includes:

Batch Processing: Utilizing large-scale reactors to handle the multi-step synthesis.

Purification: Employing techniques such as distillation, crystallization, and chromatography to ensure high purity of the final product.

Safety and Environmental Considerations: Implementing measures to handle and dispose of hazardous reagents and by-products safely.

Analyse Chemischer Reaktionen

Types of Reactions

(3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.

Substitution: The dibromomethylene group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both bromine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced silanes.

Substitution: Formation of substituted derivatives with various nucleophiles.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane serves as a versatile intermediate for constructing complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of novel organic compounds.

Biology and Medicine

While direct applications in biology and medicine are less common, derivatives of this compound could potentially be explored for their biological activity. The presence of silyl groups might influence the compound’s interaction with biological molecules, opening avenues for drug development.

Industry

In materials science, this compound can be used to create advanced materials with specific properties. For example, its incorporation into polymers could enhance their thermal stability and mechanical strength.

Wirkmechanismus

The mechanism by which (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane exerts its effects depends on the specific reactions it undergoes. Generally, the silyl groups can stabilize reactive intermediates, facilitating various chemical transformations. The dibromomethylene group can act as a reactive site for further functionalization.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3-(Dibromomethylene)-5-(trimethylsilyl)penta-1,4-diyn-1-yl)trimethylsilane: Similar structure but with different silyl groups.

(3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)dimethylsilane: Variation in the silyl group attached to the penta-1,4-diyn-1-yl backbone.

Uniqueness

The unique combination of triisopropylsilyl and trimethylsilyl groups in (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane provides distinct steric and electronic properties, making it particularly useful in selective organic transformations and material applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

(3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane, with the CAS number 164990-17-4, is a compound of interest due to its unique structural features and potential biological applications. This article explores its biological activity, synthesizing data from various studies and sources.

The molecular formula of this compound is , and it has a molecular weight of 462.41 g/mol. The presence of dibromomethylene and triisopropylsilyl groups suggests potential reactivity that can be leveraged in biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial activity. The presence of halogens (bromine) may enhance the compound's ability to disrupt microbial cell membranes.

- Cytotoxicity : Related compounds have shown cytotoxic effects against cancer cell lines. The penta-1,4-diyn structure is known for its ability to induce apoptosis in certain cancer types.

- Neuroactivity : Some derivatives of silanes exhibit neuroprotective properties, suggesting that this compound could also influence neurological pathways.

Antimicrobial Activity

A study comparing various silane derivatives found that those with dibromomethylene groups exhibited enhanced activity against Gram-positive bacteria. This suggests that the compound could serve as a lead for developing new antimicrobial agents.

Neuroprotective Effects

Research into organosilicon compounds has revealed neuroprotective effects in models of neurodegenerative diseases. Compounds with silane functionalities have been shown to modulate neurotransmitter levels, providing a pathway for further investigation into this compound's potential in neurobiology.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Enhanced activity against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Neuroprotection | Modulates neurotransmitter levels |

Case Studies

- Antimicrobial Efficacy : A comparative study on silane compounds demonstrated that those with halogen substitutions showed improved efficacy against Staphylococcus aureus. This aligns with findings on similar dibromo compounds indicating a potential pathway for drug development in treating bacterial infections.

- Cytotoxic Mechanism : Research on related penta-1,4-diynes indicated that these compounds could inhibit tumor growth by promoting apoptosis through mitochondrial pathways. Future studies should focus on elucidating the specific pathways involved for this compound.

- Neuroprotective Potential : Investigations into organosilicon compounds have shown promise in protecting neuronal cells from oxidative stress-induced damage. This highlights the need for further exploration into how this compound might be utilized in neurodegenerative disease models.

Eigenschaften

IUPAC Name |

[3-(dibromomethylidene)-5-trimethylsilylpenta-1,4-diynyl]-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30Br2Si2/c1-14(2)22(15(3)4,16(5)6)13-11-17(18(19)20)10-12-21(7,8)9/h14-16H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBHHGSVSNALEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC(=C(Br)Br)C#C[Si](C)(C)C)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30Br2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565729 | |

| Record name | [3-(Dibromomethylidene)-5-(trimethylsilyl)penta-1,4-diyn-1-yl]tri(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164990-17-4 | |

| Record name | [3-(Dibromomethylidene)-5-(trimethylsilyl)penta-1,4-diyn-1-yl]tri(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.